tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 946517-83-5
VCID: VC12029922
InChI: InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3
SMILES: CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate

CAS No.: 946517-83-5

Cat. No.: VC12029922

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate - 946517-83-5

Specification

CAS No. 946517-83-5
Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3
Standard InChI Key ZXAWHVKPOIYDRU-UHFFFAOYSA-N
SMILES CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN
Canonical SMILES CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN

Introduction

Structural and Chemical Characteristics

The molecular structure of tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate comprises a six-membered piperidine ring with three distinct substituents:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.

  • A methyl group at the 4-position, enhancing lipophilicity and influencing conformational dynamics.

  • A 2-aminoethyl side chain at the 4-position, introducing a primary amine functional group for further derivatization.

Molecular Formula: C13H26N2O2\text{C}_{13}\text{H}_{26}\text{N}_2\text{O}_2
Molecular Weight: 242.36 g/mol (calculated based on analogous structures ).

Synthetic Pathways

Boc Protection of Piperidine

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of 1-Boc-4-aminopiperidine, 4-piperidinecarboxamide is treated with Boc anhydride in the presence of triethylamine . Adapted for this compound, 4-methylpiperidine could undergo Boc protection:

4-Methylpiperidine+(Boc)2OEt3Ntert-Butyl 4-methylpiperidine-1-carboxylate\text{4-Methylpiperidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{tert-Butyl 4-methylpiperidine-1-carboxylate}

Yield: 85–90% (analogous to ).

Reductive Amination

  • Formation of ketone intermediate: Oxidation of a hydroxymethyl precursor (e.g., tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate) to a ketone.

  • Condensation with ethylamine: Reaction with ethylamine followed by reduction using NaBH4\text{NaBH}_4 or H2/Pd-C\text{H}_2/\text{Pd-C} .

tert-Butyl 4-methyl-4-oxopiperidine-1-carboxylate+NH2CH2CH3NaBH4Target Compound\text{tert-Butyl 4-methyl-4-oxopiperidine-1-carboxylate} + \text{NH}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{NaBH}_4} \text{Target Compound}

Yield: 60–70% (based on ).

Nucleophilic Substitution

A bromide or tosylate at the 4-position could react with ethylenediamine, followed by Boc protection:

tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate+NH2CH2CH2NH2BaseTarget Compound\text{tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate} + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{Base}} \text{Target Compound}

Challenges: Steric hindrance from the methyl group may reduce reactivity .

Purification and Crystallization

Purification typically involves extraction (dichloromethane or chloroform), drying (Na2SO4\text{Na}_2\text{SO}_4), and crystallization using acetone or petroleum ether .

Applications in Medicinal Chemistry

PROTAC Development

Boc-protected piperidines are widely used as semi-flexible linkers in PROTACs (Proteolysis-Targeting Chimeras). The aminoethyl group enables conjugation to E3 ligase ligands or target protein binders via amide or urea linkages .

Example:

PROTAC=E3 Ligase LigandLinkerTarget Protein Binder\text{PROTAC} = \text{E3 Ligase Ligand} - \text{Linker} - \text{Target Protein Binder}

Here, the target compound could serve as the linker component, leveraging its amine for bioconjugation .

Peptide Mimetics

The primary amine facilitates incorporation into peptide chains, mimicking natural amino acids while enhancing metabolic stability .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point50–55°CAnalogous to
Solubility (Water)<1 mg/mLEstimated
LogP2.1Calculated (ChemAxon)
pKa (Amine)~9.5Literature

Industrial and Research Relevance

The compound’s dual functionality (amine and Boc group) makes it a versatile building block for:

  • Kinase inhibitors: Targeting oncology pathways.

  • Antiviral agents: Via structural mimicry of viral protease substrates.

  • Diagnostic probes: Fluorescent tagging through amine conjugation .

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